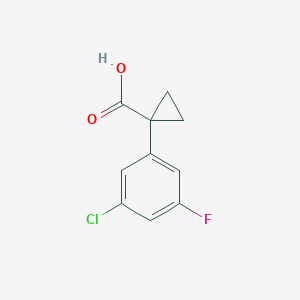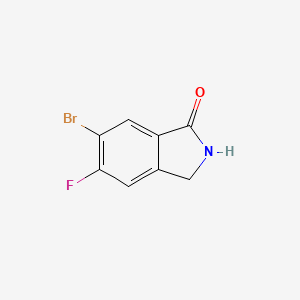
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5ClFNO It is characterized by the presence of a chloro group, a fluoro group, and an isocyanate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene typically involves the introduction of the isocyanate group to a pre-functionalized benzene ring. One common method is the reaction of 2-chloro-4-fluorobenzylamine with phosgene (COCl2) under controlled conditions to form the isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition: Amines or alcohols in the presence of a base such as triethylamine can facilitate the addition to the isocyanate group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.
Addition: Products include ureas and carbamates formed by the reaction of the isocyanate group with amines or alcohols.
Oxidation/Reduction: Products include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and the modification of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-4-fluoro-1-(methyl)benzene
- 2-chloro-4-fluoro-1-(nitromethyl)benzene
- 2-chloro-4-fluoro-1-(aminomethyl)benzene
Uniqueness
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of ureas and carbamates.
Eigenschaften
CAS-Nummer |
2649064-16-2 |
|---|---|
Molekularformel |
C8H5ClFNO |
Molekulargewicht |
185.58 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-1-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-3-7(10)2-1-6(8)4-11-5-12/h1-3H,4H2 |
InChI-Schlüssel |
DCALXPDWRLNGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CN=C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




